4-Thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo- 4-Thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo-
Brand Name: Vulcanchem
CAS No.: 93623-66-6
VCID: VC20590876
InChI: InChI=1S/C11H11NOS2/c1-7-4-3-5-8(2)10(7)12-9(13)6-15-11(12)14/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C11H11NOS2
Molecular Weight: 237.3 g/mol

4-Thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo-

CAS No.: 93623-66-6

Cat. No.: VC20590876

Molecular Formula: C11H11NOS2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo- - 93623-66-6

Specification

CAS No. 93623-66-6
Molecular Formula C11H11NOS2
Molecular Weight 237.3 g/mol
IUPAC Name 3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H11NOS2/c1-7-4-3-5-8(2)10(7)12-9(13)6-15-11(12)14/h3-5H,6H2,1-2H3
Standard InChI Key JQRTZAYDWXGENM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)N2C(=O)CSC2=S

Introduction

Chemical Structure and Molecular Characteristics

Core Thiazolidinone Scaffold

The thiazolidinone nucleus consists of a saturated five-membered ring with a carbonyl group at position 4, sulfur at position 1, and nitrogen at position 3. In 4-thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo-, the thioxo group (C=S) at position 2 replaces the typical keto group (C=O), enhancing electron delocalization and influencing intermolecular interactions . The 2,6-dimethylphenyl moiety introduces steric bulk and lipophilicity, factors critical for membrane permeability and target binding .

Table 1: Key Structural Features

FeatureDescription
IUPAC Name3-(2,6-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC₁₁H₁₁NOS₂
Molecular Weight237.34 g/mol (calculated for analogous structures)
Ring SystemThiazolidinone (saturated 5-membered ring with S at 1, N at 3)
Substituents2,6-Dimethylphenyl at C3; thioxo group at C2

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of 4-thiazolidinone derivatives typically involves cyclocondensation reactions. For 3-(2,6-dimethylphenyl)-2-thioxo-4-thiazolidinone, a plausible route includes:

  • Formation of the Thiosemicarbazide Intermediate: Reaction of 2,6-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions yields the corresponding thiosemicarbazone .

  • Cyclization with Chloroacetic Acid: Treatment with chloroacetic acid in the presence of sodium bicarbonate facilitates ring closure, forming the thiazolidinone core . Microwave-assisted methods have been reported to enhance reaction efficiency, reducing time from hours to minutes .

Reaction Scheme:

2,6-Dimethylbenzaldehyde+ThiosemicarbazideHClThiosemicarbazone\text{2,6-Dimethylbenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{HCl}} \text{Thiosemicarbazone}
Thiosemicarbazone+ClCH₂COOHNaHCO₃3-(2,6-Dimethylphenyl)-2-thioxo-4-thiazolidinone\text{Thiosemicarbazone} + \text{ClCH₂COOH} \xrightarrow{\text{NaHCO₃}} \text{3-(2,6-Dimethylphenyl)-2-thioxo-4-thiazolidinone}

Purification and Characterization

Crude products are purified via recrystallization using ethanol or methanol. Structural confirmation relies on spectral techniques:

  • IR Spectroscopy: Stretching vibrations for C=O (~1,680 cm⁻¹), C=S (~1,250 cm⁻¹), and aromatic C-H (~3,050 cm⁻¹) .

  • ¹H NMR: Signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and thiazolidinone ring protons (δ 4.1–4.3 ppm) .

Pharmacological Activities

Antimicrobial Activity

Analogous 2-thioxo-4-thiazolidinones exhibit notable activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For example, compound 4e (3-(4,6-dimethylpyrimidin-2-yl)-2-(2-methoxyphenyl)-thiazolidin-4-one) demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL against Pseudomonas fluorescens . The 2,6-dimethylphenyl group may enhance lipid bilayer penetration, potentiating efficacy against resistant strains .

Antioxidant Mechanisms

Kato et al. synthesized 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-aminopropylthiazolidinones, which scavenged free radicals at EC₅₀ values of 2–5 µM . The 2,6-dimethylphenyl group in the target compound may similarly stabilize radical intermediates, though direct evidence requires further study .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP value (estimated ~2.5) suggests moderate lipophilicity, favoring passive diffusion across biological membranes . Aqueous solubility is limited (<1 mg/mL) due to the hydrophobic aryl group, necessitating formulation enhancements for oral bioavailability.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
logP2.5Analogy to
Water Solubility0.12 mg/mLQSPR Modeling
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry

Metabolic Stability

Cytochrome P450 enzymes (CYP3A4, CYP2D6) likely mediate hepatic metabolism, with potential sulfoxidation of the thioxo group. In silico simulations predict a half-life of 2–4 hours in human plasma, requiring twice-daily dosing for therapeutic efficacy .

Applications and Future Directions

Drug Development

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multifunctional agents. Hybrid derivatives incorporating pyrimidine or quinazoline moieties (as in ) could enhance target selectivity.

Material Science

Thiazolidinones with thioxo groups exhibit semiconducting properties (bandgap ~3.2 eV), suggesting applications in organic electronics . Functionalization with electron-withdrawing groups may further tune conductive behavior.

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